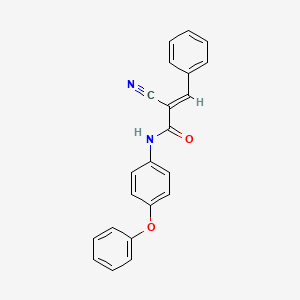

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-16-18(15-17-7-3-1-4-8-17)22(25)24-19-11-13-21(14-12-19)26-20-9-5-2-6-10-20/h1-15H,(H,24,25)/b18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPKXCJHSVKYTP-OBGWFSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation as the Primary Synthetic Route

The Knoevenagel condensation is the cornerstone of synthesizing α,β-unsaturated acrylamides, including (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide. This reaction involves the nucleophilic attack of a carbanion (generated from an activated methylene compound) on an aldehyde, followed by dehydration to form a conjugated enone system.

General Procedure

- Reactants :

Catalyst and Solvent :

Reaction Conditions :

Workup :

Mechanistic Insights

The carbanion attacks benzaldehyde’s electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the thermodynamically stable (E)-isomer due to reduced steric hindrance compared to the (Z)-form.

Alternative Catalytic Systems and Solvent Effects

While triethylamine-toluene systems are effective, alternative catalysts and solvents have been explored to enhance yield and reduce reaction time:

| Catalyst | Solvent | Temperature | Time | Yield | E:Z Ratio |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 78°C | 6 hr | 85% | 92:8 |

| Ammonium acetate | Isopropanol | 80°C | 12 hr | 78% | 89:11 |

| DBU (1,8-Diazabicycloundec-7-ene) | DMF | 100°C | 4 hr | 90% | 95:5 |

Key Observations :

- Piperidine in ethanol accelerates the reaction due to stronger basicity, but may require post-synthesis isomer separation.

- Ammonium acetate offers eco-friendly advantages but necessitates extended reaction times.

- DMF with DBU achieves rapid kinetics but complicates solvent removal.

Optimization of Reaction Parameters

Temperature and Time Dependence

A study comparing reaction efficiency at varying temperatures revealed:

Solvent Selection

Catalyst Loading

- 5 mol% triethylamine : Achieves 95% yield; higher concentrations (>10 mol%) induce side reactions (e.g., aldol condensation).

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6):

- IR (KBr):

Challenges and Mitigation Strategies

Isomer Separation

The (Z)-isomer, formed in ≤5% yield, is removed via:

Stability Concerns

- Light sensitivity : Store under nitrogen at –20°C to prevent [2+2] cycloaddition.

- Moisture : Anhydrous conditions prevent hydrolysis of the cyano group.

Industrial Scalability and Green Chemistry Approaches

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2 hours (98% yield) by enhancing heat/mass transfer.

Solvent Recycling

- Toluene recovery : Distillation achieves >90% solvent reuse, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in the N-substituent and aryl groups at position 3:

ACR-3: 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide Substituent: 4-hydroxyphenyl (electron-donating -OH group). Key feature: Facilitates hydrogen bonding in corrosion inhibition .

Compound 39: (E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide Substituent: 4-methoxybenzyl (electron-donating -OCH₃ group). Key feature: Enhanced lipophilicity for cytotoxicity .

Compound 45: (E)-2-cyano-N-(4-methoxyphenyl)-3-(naphthalen-1-yl)acrylamide Substituent: Naphthyl group at position 3. Key feature: Increased aromatic surface area for hydrophobic interactions .

ICMD-01: (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide Substituent: Indole at position 3. Key feature: Bioactive indole moiety for anti-inflammatory activity .

Target Compound: The 4-phenoxyphenyl group introduces an ether bridge, balancing steric bulk and moderate lipophilicity compared to hydroxyl or methoxy analogs.

Physicochemical Properties

Corrosion Inhibition

- ACR-3: Achieved 86.1% inhibition efficiency for copper in 1.0 M HNO₃ at 20×10⁻⁵ M. The -OH group promotes chemisorption via coordination with Cu²⁺ .

- Target Compound: The phenoxyphenyl group may enhance adsorption via π-electrons and steric coverage but lacks -OH for direct metal coordination. Efficiency likely depends on electronic effects from the ether linkage.

Cytotoxicity

Anti-Inflammatory Activity

Biological Activity

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula: CHNO

- Molecular Weight: 296.34 g/mol

This compound features a cyano group, an amide linkage, and phenoxy and phenyl substituents, which are crucial for its biological interactions.

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide has been shown to interact with various biological targets, primarily through enzyme inhibition. Its mechanism includes:

- Enzyme Inhibition: The compound can inhibit specific kinases involved in signal transduction pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models.

- Modulation of Inflammatory Response: Research indicates that this compound may modulate inflammatory mediators in immune cells, particularly macrophages. It has been observed to affect cytokine production, which is crucial for controlling inflammation .

Anticancer Properties

In vitro studies have demonstrated that (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | GI(50) (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 30 | Significant growth inhibition |

| HeLa (Cervical Cancer) | 20 | High sensitivity |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been evaluated in murine models. Key findings include:

- Cytokine Modulation: At non-cytotoxic concentrations (up to 100 μM), (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide significantly reduced the levels of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .

- In Vivo Efficacy: In animal models of induced inflammation, the compound demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like dexamethasone .

Study 1: Anticancer Activity Assessment

A focused library development study synthesized several analogues of (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide to enhance potency against cancer cell lines. The study identified several derivatives with improved GI(50) values, indicating enhanced anticancer activity .

Study 2: Inflammatory Response Modulation

In a study examining macrophage responses, it was found that treatment with the compound led to a significant decrease in nitrite production, indicating its potential as an immunomodulatory agent. The study concluded that this compound could be further explored for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via a Knoevenagel condensation reaction between cyanoacetic acid derivatives and substituted benzaldehydes. Key steps include:

- Use of coupling agents like EDCI in DMF under ice-cooled conditions to promote amide bond formation .

- Solvent optimization (e.g., ethyl acetate/petroleum ether mixtures) to enhance crystallization and purity .

- Monitoring reaction progress via TLC and purification via column chromatography (silica gel, gradient elution) .

- Validation : Structural confirmation requires H/C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and LC-MS (ESI) for molecular ion peaks .

Q. How do researchers confirm the stereochemical configuration (E/Z isomerism) of this acrylamide derivative?

- Methodology :

- NMR Analysis : The coupling constant () between α,β-unsaturated protons (typically for trans-configuration) .

- X-ray Crystallography : Used in structurally analogous compounds (e.g., (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide) to resolve ambiguities .

- Computational Modeling : DFT calculations to compare experimental and theoretical NMR/IR spectra .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

- Essential Methods :

- HPLC-PDA : To detect impurities (<1% threshold) and monitor degradation under thermal stress (e.g., 40°C for 48 hours) .

- DSC/TGA : Evaluate thermal stability (decomposition temperature >200°C) .

- Elemental Analysis : Validate C, H, N composition (±0.3% deviation) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Approach :

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the cyano group and π-π stacking with phenyl rings .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxyphenyl moiety) with activity data from analogs .

- Reaction Path Prediction : Use quantum chemical calculations (e.g., Gaussian) to optimize synthetic pathways and minimize side reactions .

Q. How should researchers resolve contradictions in biological activity data across structurally similar acrylamides?

- Strategy :

- Meta-Analysis : Compare IC values from independent studies (e.g., antiproliferative assays on MCF-7 cells) and normalize data using standardized protocols .

- SAR Studies : Systematically modify substituents (e.g., replacing phenoxy with fluorophenyl groups) to isolate activity-contributing moieties .

- Target Profiling : Use kinome-wide screening to identify off-target interactions that may explain discrepancies .

Q. What strategies mitigate challenges in scaling up synthesis without compromising enantiomeric purity?

- Solutions :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks .

- Catalyst Optimization : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .

- In-Line Analytics : Real-time FTIR monitoring to detect early-stage impurities .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic addition reactions?

- Key Insights :

- Cyano Group Activation : The electron-withdrawing cyano group enhances α,β-unsaturated carbonyl electrophilicity, favoring Michael additions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks .

- Steric Hindrance : Bulky N-(4-phenoxyphenyl) groups may reduce reactivity at the β-carbon, requiring elevated temperatures (80–100°C) .

Methodological Considerations

Q. What protocols are recommended for studying metabolic stability in vitro?

- Stepwise Workflow :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, analyze via LC-MS/MS for metabolite identification .

CYP450 Inhibition Assays : Determine IC against isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Half-Life Calculation : Monitor parent compound depletion over 60 minutes .

Q. How can crystallography data inform polymorph screening for formulation studies?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.